molecular formula C14H22N2O B12717788 2H-1,5-Oxazocin-5(6H)-amine, tetrahydro-N-(2-phenylethyl)- CAS No. 87505-31-5

2H-1,5-Oxazocin-5(6H)-amine, tetrahydro-N-(2-phenylethyl)-

Cat. No.: B12717788
CAS No.: 87505-31-5
M. Wt: 234.34 g/mol
InChI Key: KZDGERVBEDBZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydro-oxazocin ring system, which is a rare and interesting motif in organic chemistry. The presence of the phenylethyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenylethylamine derivative with a suitable oxazocin precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazocin derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated analogs.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazocin ketones, while reduction could produce tetrahydro-oxazocin amines.

Scientific Research Applications

Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine involves its interaction with specific molecular targets. The phenylethyl group can interact with receptors or enzymes, leading to various biological effects. The oxazocin ring system may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

    Tetrahydrofuran fentanyl: A compound with a similar tetrahydro ring system but different functional groups.

    N-Methyl-N-(2-phenylethyl)-3-(1-phenyl-1,3,4,9-tetrahydro-2H-β-carbolin-2-yl)-1-propanamine: Another compound with a phenylethyl group but a different core structure.

Uniqueness: Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine is unique due to its specific oxazocin ring system combined with the phenylethyl group

Properties

CAS No.

87505-31-5

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-(2-phenylethyl)-1,5-oxazocan-5-amine

InChI

InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)8-9-15-16-10-4-12-17-13-5-11-16/h1-3,6-7,15H,4-5,8-13H2

InChI Key

KZDGERVBEDBZPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCCOC1)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.